Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
Description
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride (CAS: 765935-67-9) is a benzofuran-piperazine hybrid compound widely utilized as a key intermediate in pharmaceutical synthesis. Its structure features a benzofuran core substituted with a piperazine moiety at the 5-position and an ethyl ester group at the 2-position, with a hydrochloride salt enhancing stability and solubility .
Properties
IUPAC Name |
ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17;/h3-4,9-10,16H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUHEEPSXHVIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460665 | |
| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765935-67-9 | |
| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765935679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CCC6FM4ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation of Aminobenzofuran Esters
Ethyl 5-aminobenzofuran-2-carboxylate reacts with bis(2-chloroethyl)amine hydrochloride in o-xylene at 135–140°C for 32 hours. Potassium carbonate acts as a base, while tetrabutylammonium bromide (TBAB) enhances solubility. This SN2 reaction forms the piperazine ring via sequential alkylation, though competing oligomerization necessitates precise stoichiometry.
Work-Up and Isolation
Post-reaction, the mixture is filtered to remove inorganic salts, and the filtrate is washed with o-xylene. The hydrochloride salt is precipitated using isopropanol-HCl, achieving a pH of 2.0. Cooling to 0–5°C crystallizes the product, which is isolated via filtration.
Table 2: Nucleophilic Substitution Reaction Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Reaction Temperature | 135–140°C | |
| Reaction Time | 32 hours | |
| Base | Potassium Carbonate | |
| Phase-Transfer Catalyst | TBAB |
BOC Protection/Deprotection Strategy
Intermediate Protection
To mitigate side reactions during formamide coupling, the piperazine nitrogen is protected with di-tert-butyl dicarbonate in tetrahydrofuran. This yields ethyl 5-(4-tert-butoxycarbonylpiperazin-1-yl)benzofuran-2-carboxylate, which is resistant to nucleophilic attack.
Carboxamide Formation and Deprotection
The protected ester reacts with formamide in N-methylpyrrolidone (NMP) under sodium methoxide catalysis. Subsequent deprotection with methanolic HCl removes the BOC group, yielding the target compound. This method reduces impurities by preventing piperazine ring degradation.
Table 3: BOC Protection Method Efficiency
Comparative Analysis of Methodologies
Yield and Scalability
The zinc-TiCl₄ method offers superior yields (77% at intermediate stages) but requires cryogenic conditions, complicating scale-up. In contrast, nucleophilic substitution operates at higher temperatures but demands extended reaction times, increasing energy costs. The BOC strategy balances yield and practicality, though additional steps raise synthetic complexity.
Purity and Byproduct Formation
Copper-mediated oxidation in the TiCl₄ route minimizes byproducts, achieving 92% purity. Conversely, alkylation methods generate oligomeric byproducts, necessitating rigorous purification. BOC protection virtually eliminates side reactions but introduces acid-sensitive intermediates.
Industrial Applicability and Optimization
Solvent and Catalyst Selection
THF’s low boiling point (66°C) in the TiCl₄ method facilitates reflux under mild conditions, while o-xylene’s high boiling point (144°C) accommodates prolonged heating in alkylation routes. Catalyst choice (e.g., TBAB vs. CuSO₄) directly impacts reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Research
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a key intermediate in the synthesis of compounds used to treat major depressive disorder. It has been linked to the development of Vilazodone Hydrochloride, an FDA-approved antidepressant that exhibits a dual mechanism of action as a selective serotonin reuptake inhibitor and a serotonin receptor agonist. Clinical studies indicate that Vilazodone shows superior efficacy compared to placebo with fewer side effects, making it a valuable therapeutic option for patients with depression .
Neuropharmacology
Research has demonstrated that derivatives of this compound exhibit potential neuroprotective effects. Studies suggest that compounds related to ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing mood disorders and anxiety .
Clinical Efficacy Studies
A notable study evaluated the efficacy of Vilazodone, derived from ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo controls, supporting its use as an effective treatment option .
Mechanistic Studies
Research has focused on understanding the mechanisms by which this compound affects neurotransmitter systems. For instance, studies have shown that it enhances serotonergic activity while modulating dopaminergic pathways, which may contribute to its antidepressant effects .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antidepressant Research | Intermediate for Vilazodone Hydrochloride; effective for major depressive disorder treatment |
| Neuropharmacology | Potential neuroprotective effects; modulation of serotonin and dopamine systems |
| Synthesis | Multi-step synthesis involving various reagents; crucial for drug development |
Mechanism of Action
The mechanism of action of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Vivarodone (5-(Piperazin-1-yl)Benzofuran-2-Carboxamide Hydrochloride)
Vilazodone Intermediate
- Structural Difference: The target compound is coupled with a 4-chlorobutyryl-deoxygenated indole derivative to form vilazodone, introducing a cyanoindole-butyl chain .
- Role in Synthesis: Acts as a piperazine donor, with the ethyl ester serving as a transient protecting group removed during esterolysis .
- Pharmacological Impact: Vilazodone’s extended alkyl chain and cyano group enhance serotonin receptor binding, illustrating how modifications to the core structure tailor drug efficacy .
Mirabegron (5-[4-[4-(5-Cyanoindol-3-yl)Butyl]Piperazin-1-yl]Benzofuran-2-Carboxamide Hydrochloride)
- Structural Difference: Incorporates a carboxamide and a butyl-linked cyanoindole group .
- Functional Impact: Lipophilicity: The butyl chain increases hydrophobicity, likely improving membrane permeability and β3-adrenergic receptor targeting. Bioavailability: Carboxamide and cyano groups may enhance metabolic stability compared to the ethyl ester .
Ziprasidone-Related Compounds
- Structural Difference: Feature benzoisothiazole or thieno-pyridine cores instead of benzofuran .
- Pharmacological Profile : The benzofuran-piperazine scaffold in the target compound may offer distinct electronic properties, influencing receptor selectivity compared to Ziprasidone’s isothiazole derivatives .
Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Price (1g) | Application |
|---|---|---|---|---|---|
| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate HCl | C₁₅H₁₉N₃O₃·HCl | 765935-67-9 | Ethyl ester, Piperazine | €80 | Tuberculosis inhibitors, Vilazodone synthesis |
| Vivarodone | C₁₃H₁₅N₃O₂·HCl | 183288-46-2 | Carboxamide, Piperazine | N/A | Industrial derivative |
| Vilazodone Intermediate | C₂₁H₂₃ClN₄O₃ | 163521-09-3 | Cyanoindole, Butyl chain | N/A | Antidepressant API |
| Mirabegron | C₂₁H₂₄N₄O₂·HCl | N/A | Carboxamide, Cyanoindole | N/A | β3-Adrenergic agonist |
Research Findings and Implications
- Antitubercular Activity : Derivatives of the target compound exhibit inhibitory effects on Mycobacterium tuberculosis, with IC₅₀ values influenced by sulfonamide substitutions .
- Scale-Up Efficiency : The compound’s role in vilazodone synthesis highlights its utility in cost-effective, large-scale API production .
- Structural Versatility : Modifications to the benzofuran-piperazine core (e.g., ester-to-amide conversion) enable tuning of solubility, receptor affinity, and metabolic stability .
Biological Activity
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride (CAS No. 163521-20-8) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C15H18N2O3
- Molecular Weight: 274.32 g/mol
The synthesis typically involves the reaction of 5-bromo-2-benzofuran carboxylic acid with piperazine in the presence of a base such as potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures .
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate acts as an intermediate in the synthesis of Vilazodone, which is a known antidepressant. The compound's mechanism involves interaction with serotonin receptors and potential modulation of neurotransmitter levels, contributing to its therapeutic effects .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has demonstrated effectiveness against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) comparable to established drugs like ethambutol. Compounds derived from this structure exhibited MIC values as low as 0.78 µg/mL .
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | 0.78 | Superior to ethambutol |
| Ethambutol | 1.56 | Reference drug |
Anticancer Activity
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has also been investigated for its anticancer properties. In vitro studies showed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, with some derivatives showing better efficacy than reference drugs like bleomycin .
Case Studies
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
Q & A
Q. What are the established synthetic routes for Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride?
The compound can be synthesized via multi-step reactions involving:
- Ring bromination and ether formation : Starting with salicylaldehyde and ethyl bromoacetate to form the benzofuran core .
- Condensation and amine introduction : Piperazine is introduced via nucleophilic substitution or coupling reactions. Ammonia may be used for ammoniation steps to stabilize intermediates .
- Microwave-assisted Suzuki coupling : For analogs, aryl boronic esters are coupled with brominated benzofuran precursors under microwave irradiation (e.g., 150°C, 20 minutes) to improve yield and regioselectivity .
- Hydrochloride salt formation : The final product is precipitated using HCl in polar solvents like ethanol or acetic acid .
Q. How is the compound characterized analytically?
Key methods include:
- Spectroscopy : H-NMR and C-NMR confirm substituent positions and piperazine integration (e.g., δ 1.3–1.4 ppm for ethyl ester protons, δ 2.5–3.5 ppm for piperazine protons) .
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and identifies impurities .
- Mass spectrometry : ESI-MS verifies molecular weight (e.g., [M+H] at m/z 321.3 for the free base) .
- Water content : Karl Fischer titration ensures compliance with pharmacopeial standards (3.7–5.0% w/w) .
Q. What structural features influence its reactivity and stability?
- Benzofuran core : The electron-rich aromatic system enables electrophilic substitutions (e.g., halogenation) and cross-coupling reactions .
- Piperazine moiety : Basic nitrogen atoms facilitate salt formation (e.g., HCl) and modulate solubility. Steric hindrance at the piperazine N-atoms affects binding in pharmacological studies .
- Ethyl ester group : Hydrolytically labile under acidic or basic conditions, requiring controlled storage (tight, light-resistant containers at room temperature) .
Advanced Research Questions
Q. How can contradictory data in synthesis yields be resolved?
Discrepancies in yields (e.g., 50–85%) may arise from:
- Reaction conditions : Microwave-assisted synthesis (e.g., 150°C, 20 minutes) vs. conventional heating (e.g., reflux, 12 hours) .
- Catalyst selection : Pd(C) vs. Pd(PPh) in coupling reactions, impacting side-product formation .
- Purification methods : Column chromatography vs. recrystallization affects final purity and yield . Resolution : Optimize parameters via Design of Experiments (DoE) and validate with orthogonal analytical methods (e.g., HPLC-NMR) .
Q. What strategies are effective for impurity profiling?
Critical impurities include:
- Process-related : Unreacted intermediates (e.g., ethyl 5-bromobenzofuran-2-carboxylate) or de-esterified byproducts .
- Degradants : Hydrolysis products (e.g., 5-(piperazin-1-yl)benzofuran-2-carboxylic acid) under humid conditions . Analytical workflow :
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradants .
- Reference standards : Use USP-grade impurities (e.g., Related Compound A/B/C) for spiking experiments and HPLC calibration .
- Quantification : Limit impurities to <0.15% per ICH guidelines using area normalization in HPLC .
Q. What pharmacological mechanisms are hypothesized for this compound?
Structural analogs (e.g., Vilazodone) suggest potential activity as:
- Serotonin receptor modulators : The piperazine group may interact with 5-HT receptors, similar to Vilazodone’s mechanism in depression .
- Dopamine antagonists : The benzofuran scaffold could mimic Ziprasidone’s D receptor antagonism, relevant in psychosis . Experimental validation :
- In vitro binding assays : Radioligand displacement studies using HEK-293 cells expressing recombinant receptors .
- ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability (e.g., PAMPA assay) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
